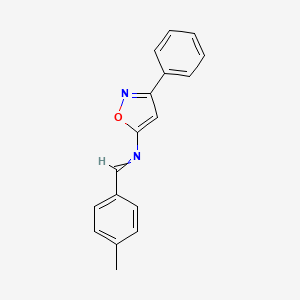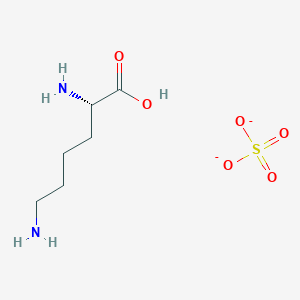![molecular formula C14H19FN4 B11748317 N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11748317.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, a fluoroethyl group, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The next step involves the introduction of the fluoroethyl group. This can be done through a nucleophilic substitution reaction using a fluoroethyl halide.
Attachment of the Dimethylamino Group: The final step involves the attachment of the dimethylamino group to the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学研究应用
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-chloroethyl)-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-bromoethyl)-1H-pyrazol-4-amine
- N-{[4-(dimethylamino)phenyl]methyl}-1-(2-iodoethyl)-1H-pyrazol-4-amine
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
属性
分子式 |
C14H19FN4 |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H19FN4/c1-18(2)14-5-3-12(4-6-14)9-16-13-10-17-19(11-13)8-7-15/h3-6,10-11,16H,7-9H2,1-2H3 |
InChI 键 |
KVQMLCCZGUWDEJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CN(N=C2)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748262.png)
![[2-(Bromomagnesio)ethynyl]trimethylsilane](/img/structure/B11748265.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748266.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748273.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748301.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748325.png)
